molecular formula C18H17NO2 B073245 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone CAS No. 1483-97-2

1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone

Cat. No. B073245
CAS RN: 1483-97-2
M. Wt: 279.3 g/mol
InChI Key: RIRBXBVFZCKFNX-UHFFFAOYSA-N
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Description

“1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone” is a carbazole derivative . Carbazole derivatives have been associated with a range of biological activities, including antiproliferative, antitumor, antibacterial, anti-inflammatory, and antioxidant activities .


Synthesis Analysis

The synthesis of carbazole derivatives involves the use of 1,1’-(9H-carbazole-3,6-diyl)diethanone. In one method, 1,1’-(9H-carbazole-3,6-diyl)diethanone (0.76 g, 3.0 mmol, 1.0 eq) was dissolved in a mixture of DMF (5.0 mL) and K2CO3 (0.84 g, 6.0 mmol, 2.0 eq). Then, ethyl bromoacetate (0.60 g, 3.6 mmol, 1.2 eq) was added and heated to 80 °C for 4–6 hours .


Molecular Structure Analysis

The molecular formula of “1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone” is C21H24N2O2 . The crystal structure of a similar compound, “1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluorophosphate(IV))”, has been reported .


Chemical Reactions Analysis

Carbazole derivatives have been used as histone deacetylase (HDAC) inhibitors, which are associated with the viability, migration, invasion, proliferation, and apoptosis of malignant tumors . The HDAC inhibition strategy has been proven to be effective for designing compounds against malignant tumors .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis[4-(1-piperidinyl)-1-butanone]”, include a density of 1.2±0.1 g/cm3, a boiling point of 640.8±55.0 °C at 760 mmHg, a vapor pressure of 0.0±1.9 mmHg at 25°C, and an enthalpy of vaporization of 94.6±3.0 kJ/mol .

Future Directions

Carbazole derivatives, including “1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone”, have potential applications in medicinal chemistry due to their biological activities . Future research could focus on further structural optimization and evaluation of their antitumor properties .

properties

IUPAC Name

1-(6-acetyl-9-ethylcarbazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-4-19-17-7-5-13(11(2)20)9-15(17)16-10-14(12(3)21)6-8-18(16)19/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRBXBVFZCKFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347488
Record name 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone

CAS RN

1483-97-2
Record name 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diacetyl-9-ethylcarbazole
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Synthesis routes and methods

Procedure details

Another preferred example, also for use in a photoresist application, is a 3,6-divinyl-N-ethylcarbazole. 3,6-Diacetyl-N-ethylcarbazole is prepared by treating a mixture of N-ethylcarbazole and aluminum chloride in carbon disulfide with a mixture of acetyl chloride and acetyl bromide. The crude product is converted with sodium borohydride in refluxing 2-propanol to the corresponding secondary diol, which is in turn refluxed with phosphorus oxychloride and 4-dimethylaminopyridine in pyridine to afford the monomer as long white needles, MP 88°-93° C., after purification.
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